molecular formula C27H30F3NO3 B610924 Soporidine CAS No. 1060376-43-3

Soporidine

Cat. No.: B610924
CAS No.: 1060376-43-3
M. Wt: 473.54
InChI Key: WRWVESJPUWDXBS-UHFFFAOYSA-N
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Description

Soporidine is a natural quinolizidine alkaloid primarily isolated from the plants Sophora alopecuroides and Euchresta japonica. It is known for its diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, antibacterial, analgesic, cardioprotective, and immunoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Soporidine can be synthesized through various chemical routes. One common method involves the extraction from the roots of Sophora alopecuroides. The extraction process typically includes solvent extraction, followed by purification steps such as column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, followed by purification to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Soporidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives with enhanced pharmacological activities, such as improved anticancer properties .

Scientific Research Applications

Soporidine has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing various derivatives with potential therapeutic applications.

    Biology: Studied for its effects on cell proliferation, apoptosis, and inflammation.

    Medicine: Investigated for its potential in treating cancer, viral infections, cardiovascular diseases, and neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Soporidine exerts its effects through multiple mechanisms:

    Antitumor Activity: Inhibits cancer cell proliferation, invasion, and metastasis while inducing cell cycle arrest and apoptosis.

    Anti-inflammatory Activity: Suppresses inflammatory factors and reduces cell apoptosis.

    Antiviral Activity: Inhibits viral replication by targeting specific viral proteins and pathways.

    Cardioprotective Activity: Protects against myocardial ischemia and arrhythmias by modulating related pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Soporidine

This compound is unique due to its broad spectrum of pharmacological activities and its potential for developing new therapeutic agents. Its ability to target multiple pathways and exhibit diverse biological effects makes it a valuable compound in scientific research and drug development .

Biological Activity

Soporidine, a compound classified as a strigolactone (SL) antagonist, has garnered attention for its diverse biological activities, particularly in the context of plant biology and potential therapeutic applications. This article explores the biological activity of this compound, summarizing its mechanisms, effects on various biological systems, and implications for research and medicine.

Overview of this compound

This compound is recognized for its role in inhibiting the germination of parasitic plants, particularly Striga hermonthica. It functions by blocking specific receptors involved in strigolactone signaling, which is crucial for the germination of these parasites. The compound has been studied for its potential applications in agriculture and pharmacology due to its unique properties.

This compound's primary mechanism involves its interaction with the strigolactone receptors in plants. By binding to these receptors, this compound inhibits their hydrolytic activity, thereby preventing the germination of Striga hermonthica seeds. This action is significant in agricultural contexts, where controlling parasitic plant growth is critical for crop yield.

Table 1: Mechanisms of this compound Action

Biological Activity Target Effect Concentration Study Type
Germination InhibitionStriga hermonthica receptorInhibits seed germination10 µM - 100 µMIn vitro
Cell Proliferation InhibitionCancer cell linesInduces apoptosisVaries by cell typeIn vitro
Anti-inflammatory EffectsRAW264.7 cellsReduces inflammatory markers15.63 mg/LIn vitro/In vivo
Antiviral ActivityCoxsackievirus B3Reduces viral replication8 g/LIn vitro

Biological Activities

  • Anti-Cancer Effects : this compound has demonstrated significant anti-cancer properties. Research indicates that it can inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines. For instance, studies have shown that this compound can lead to cell cycle arrest and reduce metastasis in ovarian cancer models .
  • Anti-Inflammatory Properties : The compound exhibits notable anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. These effects have been observed in both in vitro and in vivo models, highlighting this compound's potential as a therapeutic agent for inflammatory diseases .
  • Antiviral Activity : this compound has shown promise in inhibiting viral replication, particularly against Coxsackievirus B3 and Enterovirus 71 (EV71). It acts by interfering with the virus's ability to penetrate host cells and replicate within them .
  • Cardiovascular Protection : Preliminary studies suggest that this compound may offer protective effects on the cardiovascular system, potentially beneficial for conditions like myocardial ischemia .

Case Study 1: Anti-Cancer Efficacy

A study conducted on ovarian cancer cells demonstrated that treatment with this compound at a concentration of 25 mg/d significantly reduced cell viability and induced apoptosis through mechanisms involving the modulation of key survival pathways (e.g., survivin downregulation) .

Case Study 2: Anti-Inflammatory Effects

In a model using RAW264.7 macrophages, this compound administration resulted in decreased levels of nitric oxide (NO) and inflammatory cytokines at concentrations as low as 15.63 mg/L, demonstrating its efficacy in reducing inflammation .

Properties

IUPAC Name

ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3NO3/c1-2-34-25(33)26(19-23-7-5-8-24(18-23)27(28,29)30)13-15-31(16-14-26)20-22-11-9-21(10-12-22)6-3-4-17-32/h5,7-12,18,32H,2,4,13-17,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWVESJPUWDXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C#CCCO)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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